Tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate

Description

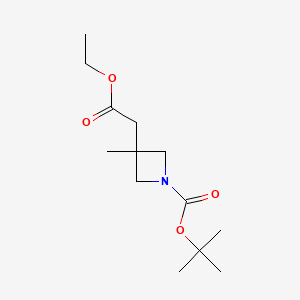

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-6-17-10(15)7-13(5)8-14(9-13)11(16)18-12(2,3)4/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCPNRFROCZYPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Esterification Reaction: The compound can be synthesized by reacting tert-butyl 3-methyl-azetidine-1-carboxylate with 2-ethoxyacetyl chloride in the presence of a base such as triethylamine.

Reductive Amination: Another method involves the reductive amination of tert-butyl 3-(2-ethoxy-2-oxo-ethylidene)-azetidine-1-carboxylate with an appropriate amine and reducing agent.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of solvent, catalyst, and reaction conditions are optimized to achieve the desired product.

Chemical Reactions Analysis

Ester Hydrolysis

The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic conditions involve hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Nucleophilic Substitution Reactions

The ethoxy group in the ester moiety can be replaced by nucleophiles, enabling functional group interconversion.

| Nucleophile | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Amines | NH₃ or RNH₂ in THF, reflux | 3-(Aminoethyl)-3-methyl-azetidine-1-carboxylate | Precursor for amide synthesis |

| Thiols | RSH, K₂CO₃, DMF | Thioester derivatives | Thiol-ene click chemistry |

| Grignard reagents | RMgX, dry ether | Tertiary alcohols | Carbon-carbon bond formation |

Example : Reaction with benzylamine in tetrahydrofuran (THF) yields the corresponding amide derivative, critical in peptide mimetic synthesis.

Oxidation Reactions

The methyl group adjacent to the carbonyl can be oxidized to a ketone under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O, H⁺, heat | 3-(2-Ethoxy-2-oxoethyl)-3-ketoazetidine-1-carboxylate | 60–65% |

| CrO₃ | Acetic acid, reflux | Same as above | 55–60% |

Note : Over-oxidation to carboxylic acids is mitigated by controlled reaction times.

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or reductive conditions.

Acid-Catalyzed Ring Opening

Exposure to HCl in methanol generates a linear amino ester:

Applications : Provides access to β-amino esters for polymer chemistry .

Reductive Ring Opening

Catalytic hydrogenation (H₂, Pd/C) cleaves the C–N bond, yielding a tertiary amine and ester fragments:

Yield : 70–75% under optimized conditions .

Functionalization via Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Catalyst | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-functionalized azetidines |

| Heck reaction | Pd(OAc)₂, PPh₃ | Alkenes | Alkenylated derivatives |

Key Finding : A 2024 study demonstrated the synthesis of a biaryl-azetidine hybrid with enhanced fluorescence properties using Suzuki coupling .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition at 180–200°C, producing CO₂, ethylene, and tert-butylamine. This pathway is critical for stability assessments in material science applications.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development. Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related azetidine and pyrrolidine derivatives are compared based on substituents, functional groups, and physicochemical properties.

Table 1: Structural and Functional Group Comparison

Key Observations:

α,β-Unsaturated esters (e.g., ethylidene derivatives) exhibit higher reactivity in conjugate addition or Diels-Alder reactions compared to saturated esters .

Functional Group Influence :

- 2-Oxoazetidine derivatives (e.g., Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate) introduce ketone functionality, enabling Schiff base formation or reductive amination .

- Hydroxyethyl and oxoethyl substituents (e.g., ) enhance hydrogen-bonding capacity, affecting solubility and crystallinity.

Ring Size and Stability :

- Pyrrolidine analogs (five-membered rings) exhibit greater ring stability and conformational flexibility compared to azetidines (four-membered rings), impacting their pharmacokinetic profiles .

Synthetic Yields :

Q & A

Q. What are the optimized synthetic routes for tert-butyl 3-(2-ethoxy-2-oxo-ethyl)-3-methyl-azetidine-1-carboxylate?

The synthesis typically involves multi-step protocols requiring strong bases (e.g., LDA or NaH) in anhydrous solvents (THF or DCM) under inert atmospheres. Key steps include alkylation of the azetidine ring and protection/deprotection of functional groups. Temperature control (0–25°C) is critical to minimize side reactions like ring-opening or over-oxidation .

Q. How is structural confirmation achieved for this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) and high-resolution mass spectrometry (HRMS) are standard for confirming the azetidine ring, tert-butyl group, and ester functionalities. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the ethoxy-2-oxo-ethyl moiety shows characteristic carbonyl signals at ~170–175 ppm in ¹³C NMR .

Q. What common reactions does this compound undergo in medicinal chemistry?

The compound participates in nucleophilic substitutions (e.g., replacing the ethoxy group with amines), reductions (e.g., converting esters to alcohols using LiAlH₄), and cross-coupling reactions (e.g., Suzuki-Miyaura for introducing aryl groups). Controlled reaction conditions (e.g., −78°C for lithiation) are essential to preserve the azetidine ring’s stability .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved when varying solvent systems?

Discrepancies in yields often arise from solvent polarity effects on transition states. For example, THF may favor SN2 mechanisms due to its moderate polarity, while DCM might stabilize carbocation intermediates in SN1 pathways. Systematic solvent screening paired with DFT calculations can identify optimal conditions .

Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?

The azetidine ring’s conformational flexibility and the tert-butyl group’s steric bulk complicate crystal packing. SHELXT/SHELXL software (via intrinsic phasing) is recommended for resolving weak diffraction patterns. Co-crystallization with stabilizing agents (e.g., crown ethers) or low-temperature data collection (100 K) improves resolution .

Q. How do substituents on the azetidine ring influence biological activity?

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., ethoxy-2-oxo-ethyl) enhance binding to serine proteases, while methyl groups at C3 improve metabolic stability. Comparative assays with analogs (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate) reveal a 2–3 fold increase in IC₅₀ values for target enzymes .

Q. What strategies mitigate solubility issues in aqueous reaction systems?

Hydrotropes (e.g., PEG-400) or micellar catalysis (using TPGS-750-M) enhance solubility without compromising reactivity. For HPLC purification, mixed-mode columns (C18 with ion-pairing reagents) resolve polar byproducts .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

The tert-butyl carbamate group is labile under strong acids (e.g., TFA), while the ester moiety hydrolyzes in basic conditions (pH > 10). Kinetic studies using LC-MS show a half-life of <1 hour in 1M HCl, necessitating pH-controlled storage (pH 6–8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.